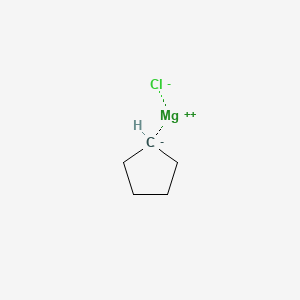

Cyclopentylmagnesium chloride

Übersicht

Beschreibung

Cyclopentylmagnesium chloride is an organometallic compound with the chemical formula C5H9ClMg. It is a colorless or pale yellow liquid that is highly sensitive to moisture and air, rapidly undergoing hydrolysis and oxidation. This compound is a common reagent in organic synthesis, particularly known for its role in Grignard reactions, where it serves as a strong reducing agent and base .

Vorbereitungsmethoden

Cyclopentylmagnesium chloride is typically prepared by reacting cyclopentyl chloride with metallic magnesium. The process involves dissolving cyclopentyl chloride in dry, anhydrous cyclohexane and gradually adding magnesium metal to the solution. The reaction is usually carried out at room temperature under an inert atmosphere, such as nitrogen, to prevent oxidation and hydrolysis .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is carefully controlled to ensure high yields and purity of the product. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety .

Analyse Chemischer Reaktionen

Cyclopentylmagnesium chloride undergoes various types of chemical reactions, including:

-

Nucleophilic Addition: It reacts with carbonyl compounds (e.g., aldehydes and ketones) to form alcohols. For example: [ \text{R’R’‘C=O + C5H9MgCl} \rightarrow \text{R’R’‘C(OH)C5H9 + MgClX} ] Here, R’ and R’’ represent organic groups, and the reaction proceeds through nucleophilic addition of the cyclopentyl group to the carbonyl carbon, followed by protonation.

-

Substitution Reactions: It can participate in substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds .

-

Reduction Reactions: As a strong reducing agent, this compound can reduce certain organic compounds, although this is less common compared to its use in nucleophilic addition .

Wissenschaftliche Forschungsanwendungen

Cyclopentylmagnesium chloride, an organomagnesium compound and Grignard reagent with the chemical formula , is a versatile reagent in organic synthesis due to its nucleophilic properties. It typically appears as a colorless to yellowish liquid in diethyl ether solution.

Synthesis of this compound

This compound is synthesized through the reaction of cyclopentyl bromide with magnesium metal in an anhydrous ether solvent.

Applications in Organic Chemistry

This compound has several applications in organic chemistry:

- Development of functional materials It can be used to create new materials with specific properties, such as polymers and catalysts.

- Grignard Reactions Grignard reagents, including this compound, are used to perform nucleophilic additions onto carbonyl compounds to construct new carbon-carbon bonds . They can also be used as nucleophiles in combination with a variety of electrophilic compounds .

- Synthesis of Phorboxazole A this compound can be employed as a specialized Grignard reagent in the synthesis of complex molecules such as phorboxazole A, a natural product with anti-bacterial, anti-fungal, and anti-proliferative properties .

Factors Affecting Reaction Rates

The rate of reaction of cyclopentyl bromide with magnesium is affected by solvent viscosity . The rate of reaction of cyclopentyl chloride with magnesium is less sensitive to solvent viscosity .

Comparison with Other Organomagnesium Compounds

Wirkmechanismus

The primary mechanism of action for cyclopentylmagnesium chloride involves its role as a nucleophile in Grignard reactions. The magnesium atom in the compound forms a polar bond with the carbon atom, making the carbon highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds .

Vergleich Mit ähnlichen Verbindungen

Cyclopentylmagnesium chloride is part of a broader class of organomagnesium compounds known as Grignard reagents. Similar compounds include:

- Methylmagnesium chloride

- Ethylmagnesium bromide

- Phenylmagnesium bromide

- Isopropylmagnesium chloride

Compared to these compounds, this compound offers unique reactivity due to the cyclopentyl group, which can impart different steric and electronic effects in reactions. This makes it particularly useful in synthesizing compounds with specific structural requirements .

Biologische Aktivität

Cyclopentylmagnesium chloride (C5H9ClMg) is an organomagnesium compound commonly used in organic synthesis, particularly as a Grignard reagent. Its biological activity, while less extensively studied than its chemical reactivity, presents interesting implications in various fields, including pharmacology and biochemistry. This article reviews the biological activity of this compound, focusing on its interactions, mechanisms, and potential applications.

This compound is characterized by its ability to act as a nucleophile in reactions with electrophiles. It is formed through the reaction of cyclopentyl chloride with magnesium in an ether solvent. The compound is sensitive to moisture and reacts vigorously with water, producing cyclopentyl alcohol and magnesium hydroxide.

The biological activity of this compound can be understood through its reactivity as a Grignard reagent. It primarily participates in nucleophilic addition reactions with carbonyl compounds, leading to the formation of alcohols. This property is crucial in synthetic organic chemistry for constructing complex molecules.

Table 1: Reactivity of this compound

| Reactant Type | Reaction Outcome | Notes |

|---|---|---|

| Aldehydes | Alcohol formation | Reduces aldehydes to primary alcohols |

| Ketones | Alcohol formation | Reduces ketones to secondary alcohols |

| Carbon dioxide | Carboxylic acid formation | Forms carboxylic acids upon reaction |

2. Aquaculture and Marine Biology

Research indicates that magnesium chloride (MgCl2), related to this compound, has been used effectively as an immobilization agent for marine organisms. It acts by inducing muscle relaxation and preventing stress-induced spawning in bivalves . This property could be harnessed for humane euthanasia or transport of aquatic species.

Case Study 1: Immobilization of Marine Invertebrates

A study conducted on the jellyfish Cassiopea demonstrated that MgCl2 solutions could immobilize specimens effectively without causing mortality. Concentrations around 0.092M were found optimal for inducing cessation of bell pulsations while allowing recovery post-exposure . Although this study did not directly use this compound, it highlights the biological relevance of magnesium compounds in marine biology.

Case Study 2: Organometallic Chemistry Applications

In synthetic organic chemistry, this compound has been utilized to synthesize complex organic molecules through various catalytic processes. Its ability to facilitate reactions under mild conditions makes it a valuable reagent in the development of pharmaceuticals .

Safety and Toxicity Considerations

This compound is highly reactive and poses safety risks if not handled properly. Its interaction with water can lead to violent reactions, releasing flammable gases. Therefore, it should be used in controlled environments with appropriate safety measures.

Eigenschaften

IUPAC Name |

magnesium;cyclopentane;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9.ClH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIVBIRNYZIHNE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[CH-]C1.[Mg+2].[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32916-51-1 | |

| Record name | Cyclopentylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.